cis-2-Fluorocyclopropanecarbonitrile
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Overview
Description
Trans-2-Fluorocyclopropanecarbonitrile: is an organic compound with the molecular formula C4H4FN It is a fluorinated cyclopropane derivative, characterized by the presence of a fluorine atom and a nitrile group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-2-Fluorocyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the fluorination of cyclopropanecarbonitrile using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of cyclopropanecarbonitrile in an appropriate solvent, such as acetonitrile, at room temperature .
Industrial Production Methods: Industrial production of cis-2-Fluorocyclopropanecarbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Trans-2-Fluorocyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: Trans-2-Fluorocyclopropanecarbonitrile is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its fluorinated nature can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the chemical industry, cis-2-Fluorocyclopropanecarbonitrile is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of various functionalized compounds .
Mechanism of Action
The mechanism by which cis-2-Fluorocyclopropanecarbonitrile exerts its effects depends on the specific application. In chemical reactions, the fluorine atom and nitrile group influence the reactivity and selectivity of the compound. The fluorine atom can stabilize transition states and intermediates, while the nitrile group can act as an electron-withdrawing group, affecting the overall reaction pathway .
Comparison with Similar Compounds
Cyclopropanecarbonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorocyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior.
2-Fluorocyclopropanemethanol: Features a hydroxyl group instead of a nitrile group, affecting its reactivity and applications.
Uniqueness: Trans-2-Fluorocyclopropanecarbonitrile is unique due to the combination of a fluorine atom and a nitrile group on the cyclopropane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
(1R,2S)-2-fluorocyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDEALSRGHQIP-DMTCNVIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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